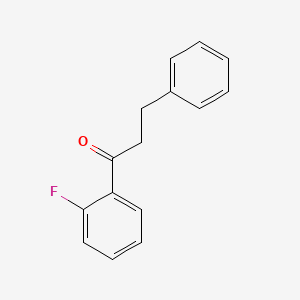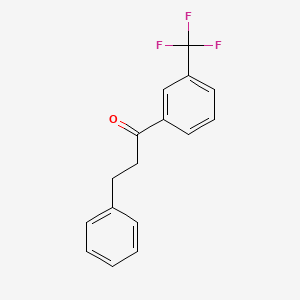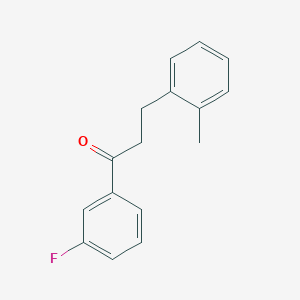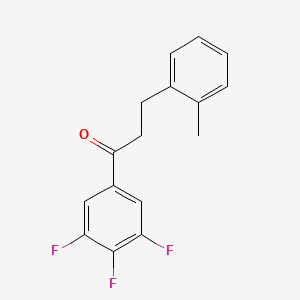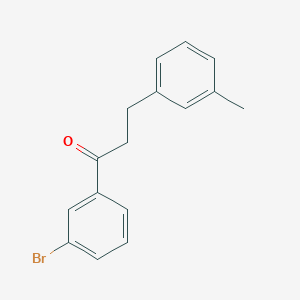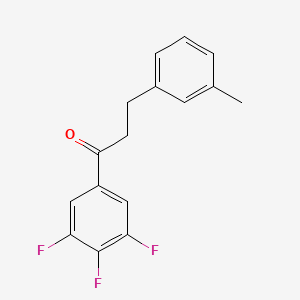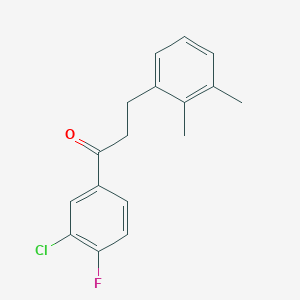
3'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated and fluorinated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the paper titled "3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene as a Functionalized Isoprene Unit. An Electrochemical Preparation and Some Reactions" describes the electrooxidative double ene-type chlorination of a related compound, which could be analogous to potential synthetic routes for the target compound . Similarly, the synthesis of "3-Chloro-4-fluorothiophene-1,1-dioxide" from commercially available precursors demonstrates the synthetic value of such chloro-fluoro compounds .
Molecular Structure Analysis
The molecular structure of chloro-fluoro aromatic compounds can be quite intricate, as seen in "Asymmetric Synthesis and Crystal Structure of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol Hydrochloride," which provides detailed crystallographic data for a structurally related compound . This suggests that the target compound may also exhibit complex structural features that could be elucidated through similar crystallographic techniques.
Chemical Reactions Analysis
The reactivity of chloro-fluoro compounds can vary significantly depending on the specific substituents and the reaction conditions. For example, "3-Chloro-4-fluorothiophene-1,1-dioxide" has been shown to be a useful Diels-Alder diene, reacting with various dienophiles . This indicates that the target compound might also participate in similar cycloaddition reactions. Additionally, the chlorination reactions of substituted dimethylphenols, as discussed in "The Chlorination of Some Substituted 2,4-Dimethylphenols," could provide insights into the reactivity of the chlorinated moiety in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-fluoro aromatic compounds are influenced by the presence of halogen atoms, which can affect their polarity, boiling points, and solubility. The paper "Crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone" provides an example of how the arrangement of halogen atoms can impact the molecular conformation and intermolecular interactions . Furthermore, the synthesis and reactions of "3-Chloro-2-fluoro-2-buten-4-olide" highlight the influence of halogens on the compound's reactivity and stability .
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
A study focused on the synthesis and spectral analysis of chloro and fluoro-substituted compounds, examining their molecular geometry and chemical reactivity through quantum chemical studies. This research highlights the significance of such compounds in understanding chemical reactivity and physical properties, which could be relevant for materials science and chemical synthesis methodologies (Satheeshkumar et al., 2017).
Environmental Degradation
Another research area involves the sonochemical degradation of aromatic organic pollutants, including chloro and fluoro-substituted phenols. This study demonstrates the potential of ultrasonic treatment in the degradation of persistent organic pollutants in water, indicating the environmental applications of understanding the behavior of such chemically substituted compounds (Goskonda et al., 2002).
Polymer Science
Research on copoly(1,3,4-oxadiazole-ether)s containing phthalide groups explores the synthesis of novel polymers with potential applications in materials science, particularly in creating high-performance polymers with desirable thermal and electrical properties (Hamciuc et al., 2008).
Advanced Oxidation Processes
A study on the ROS reevaluation for the degradation of chloro-dimethylphenol by UV and UV/persulfate processes in water emphasizes the significance of advanced oxidation processes in water treatment. It highlights the kinetics, mechanism, and toxicity evolution of the degradation process, suggesting the relevance of chloro and fluoro-substituted compounds in environmental chemistry and engineering (Li et al., 2020).
Organic Synthesis and Reactivity
The photocatalytic degradation of chlorophenols in soil washing wastes containing surfactants showcases the application of photocatalysis in the remediation of contaminated soil and water. This study also contributes to the understanding of organic reaction mechanisms, particularly in the presence of micellar systems (Davezza et al., 2013).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-16(19)15(18)10-14/h3-6,8,10H,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRHVEAYSSLUIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644639 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898792-95-5 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)
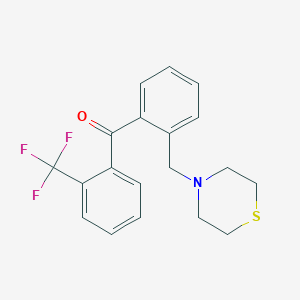
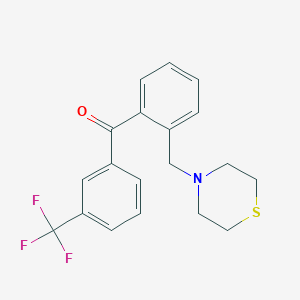
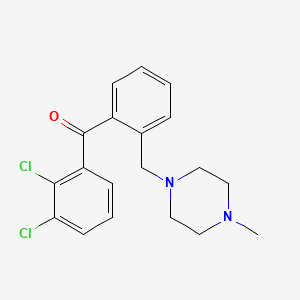

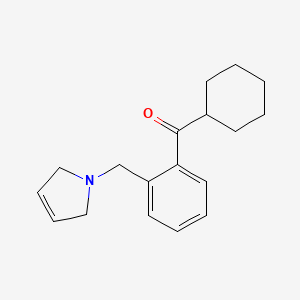
![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)
